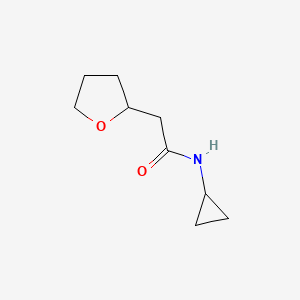

![molecular formula C9H13N3S B6496912 2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole CAS No. 943407-73-6](/img/structure/B6496912.png)

2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole” is a small molecule . It is also known as Seltorexant, with other synonyms being JNJ-42847922, MIN-202 . The chemical name of this compound is [5-(4,6-dimethyl-pyrimidin-2-yl)-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl]-(2-fluoro-6-[1,2,3]triazol-2-yl-phenyl)-methanone .

Synthesis Analysis

The synthesis of octahydropyrrolo[3,4-c]pyrroles involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . N-Phthalimidoaziridines are synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments . These N-Phthalimidoaziridines are then heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .Molecular Structure Analysis

The molecular structure of this compound includes several pharmacophoric groups such as the aziridine, oxadiazole, pyridine, and phthalimide moieties . According to the 1H NMR spectrum, it exists as a mixture of two invertomers in a 1:0.11 ratio .Chemical Reactions Analysis

The formation of the aziridine ring in this compound can be achieved through several methods, most of which are based on cyclization or addition reactions . Aziridines can be obtained from β-halogenamines (Gabriel method) or β-aminosulfates (the Wenker synthesis) by the action of alkali, by treating epoxides with sodium azide and triphenylphosphine (the Blum synthesis), by reacting sulfur ylides with imines (the Corey–Chaykovsky reaction) .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals and Drug Discovery

2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole has shown significant potential in the pharmaceutical industry, particularly in drug discovery. Its unique structure allows it to interact with various biological targets, making it a promising candidate for developing new therapeutic agents. Research has indicated its potential in treating diseases such as cancer, Alzheimer’s, and schizophrenia due to its ability to modulate specific receptors and enzymes .

Antimicrobial Agents

This compound has demonstrated strong antimicrobial properties, making it a valuable candidate for developing new antibiotics. Studies have shown that derivatives of 2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole exhibit significant activity against a range of bacterial and fungal pathogens. This makes it a promising scaffold for designing new antimicrobial agents to combat resistant strains .

Neuroprotective Agents

Research has highlighted the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neural receptors suggests it could be developed into treatments for conditions like Parkinson’s and Huntington’s diseases. The compound’s neuroprotective properties are attributed to its antioxidant activity and ability to inhibit neuroinflammation .

Anti-inflammatory Agents

2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole has been investigated for its anti-inflammatory properties. It has been found to inhibit key enzymes and cytokines involved in the inflammatory process, making it a potential candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Its efficacy in reducing inflammation has been demonstrated in various in vitro and in vivo models .

Anticancer Agents

The compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action involves the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation .

Material Science

In material science, 2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole derivatives are being explored for their potential in creating new materials with unique properties. These materials could be used in various applications, including electronics, coatings, and nanotechnology. The compound’s stability and reactivity make it a suitable candidate for developing advanced materials.

Springer Springer Springer Springer Springer : Springer : Springer : Springer

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Seltorexant is in advanced clinical development for treating depression, where it is thought to be effective by improving sleep . It is also being tested to treat agitation and aggression in people with Alzheimer’s Disease . Two Phase 3 trials are now testing six weeks of Seltorexant added on to antidepressants in people with major depression and insomnia . The studies, in a total of 1,270 patients, will finish in 2023, and the company anticipates FDA submission later that year .

Eigenschaften

IUPAC Name |

2-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-2-13-9(11-1)12-5-7-3-10-4-8(7)6-12/h1-2,7-8,10H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVKJXZNCUGPOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-fluorophenoxy)methyl]pyridine](/img/structure/B6496830.png)

![3-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496832.png)

![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)

![4-[(3-fluorophenoxy)methyl]pyridine](/img/structure/B6496839.png)

![N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496854.png)

![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496868.png)

![N-(3-chlorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496873.png)

![N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496875.png)

![2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B6496883.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol](/img/structure/B6496884.png)

![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496893.png)

![N-(3,4-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496898.png)

![2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6496900.png)